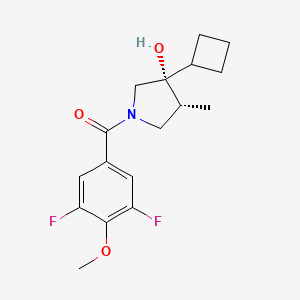

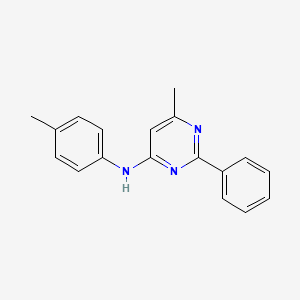

![molecular formula C15H17FN4S B5556172 5-环己基-4-[(2-氟苄叉)氨基]-4H-1,2,4-三唑-3-硫醇](/img/structure/B5556172.png)

5-环己基-4-[(2-氟苄叉)氨基]-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triazole compounds, including those with structures similar to 5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol, are of significant interest in organic chemistry due to their diverse biological activities and potential as corrosion inhibitors. These compounds are known for their various applications in medicinal chemistry, including as antimicrobial agents and in the synthesis of peptidomimetics or biologically active compounds based on the triazole scaffold [Srivastava et al., 2016; Ferrini et al., 2015].

Synthesis Analysis

The synthesis of related triazole compounds involves various strategies, including cyclization reactions and the use of different catalysts to achieve high yields and selectivity. For instance, the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides offers a protected version of triazole amino acids, highlighting the controlled synthesis of triazole derivatives [Ferrini et al., 2015].

Molecular Structure Analysis

The molecular structure of triazole derivatives, including those similar to the compound of interest, can be analyzed using various spectroscopic techniques such as FT-IR, UV-visible, NMR, and single crystal X-ray diffraction. These analyses provide detailed information on the bond lengths, angles, and overall geometry of the compounds, facilitating the understanding of their structural characteristics [Shukla et al., 2014].

Chemical Reactions and Properties

Triazole compounds undergo a range of chemical reactions, including functionalization and interactions with metal ions to form complexes. These reactions are crucial for modifying the properties of triazole derivatives for specific applications, such as enhancing their biological activity or developing new materials [Hakobyan et al., 2017].

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical applications. These properties can be determined using various analytical techniques, contributing to the development and optimization of triazole-based compounds for industrial and pharmaceutical use [Singh et al., 2020].

Chemical Properties Analysis

The chemical properties of triazole derivatives, including their reactivity, stability, and potential as corrosion inhibitors, are of significant interest. Studies have shown that triazole compounds can offer high corrosion inhibition efficiency, making them valuable for protecting metals in various environments [Chauhan et al., 2019].

科学研究应用

合成与表征

5-环己基-4-[(2-氟苄叉)氨基]-4H-1,2,4-三唑-3-硫醇属于一类具有独特化学性质的化合物,在各种科学研究领域具有潜在应用。这些化合物已被合成并表征,以了解它们的分子间相互作用,这对于它们的生物活性至关重要。对 1,2,4-三唑衍生物(如氟和氯衍生物)的研究表明,不同的分子间相互作用,如 C-H⋯O、C-H⋯SC、C-H⋯π 和 lp⋯π 相互作用,这些相互作用使用 Hirshfeld 表面进行评估,并得到量子力学计算的支持 (Shukla 等,2014)。

抗菌活性

已广泛探索了异烟酸酰肼的合成及其新的 1,2,4-三唑衍生物的抗菌活性。诸如 4-[(芳基亚甲基)氨基]-5-吡啶-4-基-4H-1,2,4-三唑-3-硫醇等化合物的产生表明,这些衍生物具有良好至中等的抗菌活性,突出了它们在开发新型抗菌剂方面的潜力 (Bayrak 等,2009)。

生物活性预测和理论研究

考虑到三唑化合物在有机化学中对各种应用(包括缓蚀和作为潜在候选药物)的重要性,已进行理论分析以预测其生物活性。例如,已合成 4-氨基-3-(4-羟基苄基)-1H-1,2,4-三唑-5(4H)-硫酮及其互变异构体,并通过基于密度泛函理论 (DFT) 的计算进行分析,以显示它们在室温下合成的可行性并预测它们的生物活性 (Srivastava 等,2016)。

对酪氨酸酶活性的抑制动力学

已合成三唑的新席夫碱衍生物,并评估了它们对酪氨酸酶活性的抑制作用。这些研究不仅提供了对构效关系的见解,而且还有助于开发在皮肤病学和相关医学研究中至关重要的抗酪氨酸酶剂 (Yu 等,2015)。

属性

IUPAC Name |

3-cyclohexyl-4-[(2-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4S/c16-13-9-5-4-8-12(13)10-17-20-14(18-19-15(20)21)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBVSCDGQJXYPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)

![4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5556110.png)

![methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)

![1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5556123.png)

![2-(4-isopropoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556177.png)

![N-[3-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5556184.png)

![(3S*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5556188.png)